![molecular formula C18H21N3O4S B2653307 4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 946370-44-1](/img/structure/B2653307.png)
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Scientific Research Applications
Dual Kinase Inhibition
Background: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) are enzymes responsible for phosphorylating proteins involved in cell signaling and regulation. One such protein is the tumor suppressor PTEN (phosphatase and tensin homolog), which plays a crucial role in controlling cell growth and preventing cancer.
Applications:- Dual Kinase Inhibitor : This compound has been identified as a dual kinase inhibitor against both CK2 and GSK3β . Dual inhibition of these kinases is essential to prevent PTEN deactivation more efficiently. The compound’s inhibitory activity against CK2 and GSK3β makes it a potential candidate for cancer therapy.
- Compound 1g : Among the synthesized analogs, Compound 1g exhibited the highest dual kinase inhibitory activity, with a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β. Notably, the presence of a carboxyl group at the meta position of the phenyl ring played a vital role in dual kinase inhibition .
Antiproliferative Activity
Background: Antiproliferative compounds inhibit cell growth and division, making them valuable in cancer research and drug development.
Applications:- Antiproliferative Activity : A series of tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives, including this compound, were synthesized and evaluated for their antiproliferative activities. Some of these derivatives exhibited stronger antiproliferative activity than the positive control Fluorouracil .
Farnesoid X Receptor (FXR) Agonism
Background: The farnesoid X receptor (FXR) is a nuclear receptor involved in regulating bile acid metabolism, lipid homeostasis, and inflammation.
Applications:- FXR Agonist : Although not directly mentioned in the literature for this specific compound, the presence of the benzoxazole moiety suggests potential interactions with nuclear receptors like FXR. Further investigation is warranted to explore its effects on cholesterol metabolism and dyslipidemia .
Conclusion
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide holds promise in dual kinase inhibition, antiproliferative activity, and potential FXR agonism. Researchers continue to explore its applications and mechanisms of action in various contexts.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β
- Synthesis and antiproliferative evaluation of novel tetrahydrobenzo[4’,5’]thienophene[3’,2’:5,6]pyrido[4,3-d]pyrimidine-4-(3H)-one derivatives
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}phenyl)-2H-pyridazin-3-one (MK-4305), an Orally Active Farnesoid X Receptor (FXR) Agonist
properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-17(19-18-15-5-1-2-6-16(15)20-25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h7-10H,1-6,11-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNGGHQZKEESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.